An In-depth Technical Guide to the Oxygen-15 Isotope in Medical Imaging
An In-depth Technical Guide to the Oxygen-15 Isotope in Medical Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Oxygen-15 (¹⁵O) isotope, a critical tool in medical imaging, particularly Positron Emission Tomography (PET). Its short half-life and biological compatibility make it an invaluable tracer for quantifying physiological processes, offering deep insights for research and drug development.
Core Properties of Oxygen-15
Oxygen-15 is a radioactive isotope of oxygen that decays primarily through positron emission, making it suitable for PET imaging.[1][2] Its rapid decay necessitates on-site production, typically with a cyclotron.[2]
Physical and Decay Characteristics
The fundamental properties of ¹⁵O are summarized in the table below, highlighting the characteristics that are crucial for its application in PET.
| Property | Value |
| Half-life | 122.27 seconds (~2.04 minutes)[1][3] |
| Decay Mode | β⁺ (positron) emission (99.9%)[4] |
| Decay Product | Nitrogen-15 (¹⁵N)[1][2] |
| Positron Energy (Eβ+ max) | 1.732 MeV |
| Gamma Ray Energy | 511 keV (from positron-electron annihilation)[2][3] |
| Atomic Mass | 15.0030656 amu[2] |
| Protons | 8[2] |
| Neutrons | 7[2] |
Key Radiopharmaceuticals
The versatility of ¹⁵O allows for its incorporation into several biologically important molecules, each serving as a specific tracer for different physiological processes.[5][6]
| Radiopharmaceutical | Chemical Formula | Primary Application |
| Oxygen-15 labeled water | [¹⁵O]H₂O | Measurement of blood flow (e.g., cerebral and myocardial)[3][5] |
| Oxygen-15 labeled oxygen | [¹⁵O]O₂ | Measurement of oxygen consumption and metabolism[5][7] |
| Oxygen-15 labeled carbon monoxide | [¹⁵O]CO | Measurement of blood volume[7][8] |
| Oxygen-15 labeled carbon dioxide | [¹⁵O]CO₂ | Used for the production of [¹⁵O]H₂O and in some blood flow studies[6][7] |
Production of Oxygen-15 Radiopharmaceuticals
The short half-life of ¹⁵O requires its production in close proximity to the PET scanner.[2] Cyclotrons are the primary means of production, utilizing specific nuclear reactions.
Nuclear Reactions for ¹⁵O Production
Several nuclear reactions can be employed to produce ¹⁵O, with the choice often depending on the available accelerator and desired final product.[2][9][10]
| Reaction | Particle Accelerator | Target Material | Typical Yield Efficiency |
| ¹⁴N(d,n)¹⁵O | Deuteron (B1233211) | Nitrogen-14 gas (often with a small percentage of O₂)[2][11] | High[2] |
| ¹⁵N(p,n)¹⁵O | Proton | Nitrogen-15 gas[2][9] | Moderate[2] |
| ¹⁶O(p,pn)¹⁵O | Proton | Oxygen-16 (e.g., in water)[9] | - |
| ¹⁶O(γ,n)¹⁵O | Electron Linear Accelerator (eLINAC) | Oxygen-16 (e.g., in water or alumina)[9][12] | Novel/Experimental[9][12] |
Experimental Protocol: Production of [¹⁵O]O₂
The production of [¹⁵O]O₂ is a foundational step for synthesizing other ¹⁵O-labeled tracers.
Objective: To produce gaseous [¹⁵O]O₂ via the ¹⁴N(d,n)¹⁵O nuclear reaction.
Materials and Equipment:
-
Medical cyclotron (e.g., 11-18 MeV protons or deuterons)[2][13]
-
Target chamber suitable for gases
-
High-purity Nitrogen-14 gas (N₂) containing a small amount of Oxygen (O₂) (e.g., 1%)[11]
-
Gas processing unit with activated charcoal and ascarite traps[11]
-
Radiation shielding
-
Quality control instrumentation (e.g., gas chromatograph with a radiation detector)[11]
Methodology:
-
Target Preparation: The target chamber is filled with the N₂/O₂ gas mixture.
-
Irradiation: The target is bombarded with a deuteron beam from the cyclotron. The ¹⁴N atoms in the target gas undergo the (d,n) reaction to produce ¹⁵O atoms.
-
Radiochemical Formation: The newly formed ¹⁵O atoms react with the trace O₂ in the target to form [¹⁵O]O₂.
-
Purification: The radioactive gas is passed through a purification system. Activated charcoal and ascarite traps are used to remove potential impurities such as [¹⁵O]CO, [¹¹C]CO, and [¹¹C]CO₂.[11]
-
Quality Control: The final product is analyzed to ensure its radiochemical and radionuclidic purity.[11] This typically involves gas chromatography to confirm the identity of [¹⁵O]O₂ and to quantify any impurities.
-
Delivery: The purified [¹⁵O]O₂ gas is then ready for direct inhalation by the subject or for use in the synthesis of other ¹⁵O-radiopharmaceuticals.[11]
Workflow for the production of [¹⁵O]O₂.
Experimental Protocol: Production of [¹⁵O]H₂O
[¹⁵O]H₂O is considered the gold standard for blood flow quantification.[3]
Objective: To synthesize [¹⁵O]H₂O for intravenous injection.
Materials and Equipment:
-
[¹⁵O]O₂ gas from the production module
-
High-purity Hydrogen (H₂) gas
-
Catalyst (e.g., Palladium or Platinum) heated to high temperature
-
Sterile, pyrogen-free water or saline for injection
-
Collection vial
-
Sterile filter (0.22 µm)
-
Quality control equipment (for pH, sterility, pyrogenicity, etc.)[14]
Methodology:
-
Catalytic Reaction: The produced [¹⁵O]O₂ gas is mixed with H₂ gas and passed over a heated catalyst.
-
Water Formation: The catalyst facilitates the reaction 2H₂ + [¹⁵O]O₂ → 2H₂[¹⁵O], forming radioactive water vapor.
-
Trapping: The resulting [¹⁵O]H₂O vapor is trapped in a vial containing sterile water or saline for injection.[14]
-
Sterilization: The final solution is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
Quality Control: The final [¹⁵O]H₂O product undergoes rigorous quality control testing, including checks for radiochemical and radionuclidic purity, pH, appearance, pyrogenicity, and filter integrity before it can be administered to a patient.[14]
Workflow for the synthesis of [¹⁵O]H₂O.
Applications in Medical Imaging and Research
The use of ¹⁵O-labeled tracers provides quantitative measurements of fundamental biological processes, making it a powerful tool in neurology, cardiology, and oncology.[5][9]
Measurement of Cerebral Blood Flow (CBF)
Tracer: [¹⁵O]H₂O
Principle: [¹⁵O]H₂O is a freely diffusible tracer, meaning its uptake in the brain is directly proportional to blood flow.[3] It is considered the gold standard for non-invasive CBF quantification.[3][15]
Experimental Protocol:
-
Subject Preparation: An arterial line is often placed for blood sampling to obtain the arterial input function (AIF), which is the concentration of the tracer in the arterial blood over time.[8][16]
-
Tracer Administration: A bolus of [¹⁵O]H₂O is injected intravenously.
-
Dynamic PET Imaging: A dynamic PET scan of the brain is acquired immediately following injection, typically for 5-10 minutes, to measure the tracer concentration in the brain tissue over time.[16][17]
-
Arterial Blood Sampling: Arterial blood is continuously withdrawn and its radioactivity is measured to generate the AIF.[8]
-
Kinetic Modeling: The tissue activity curves from the PET data and the AIF are fitted to a mathematical model (e.g., a one-tissue compartment model) to calculate quantitative CBF values (in units of mL/100g/min).
Logical workflow for quantifying CBF using [¹⁵O]H₂O PET.
Measurement of Oxygen Metabolism
Tracer: [¹⁵O]O₂ and [¹⁵O]H₂O
Principle: This method allows for the quantification of the cerebral metabolic rate of oxygen (CMRO₂), a key indicator of brain tissue viability and function. The protocol involves a combination of scans to separate the contribution of blood flow, blood volume, and oxygen extraction.[7][18]
Experimental Protocol:
-
[¹⁵O]H₂O Scan: A scan is performed as described above to measure CBF.
-
[¹⁵O]O₂ Inhalation: The subject inhales a single breath or a steady state of [¹⁵O]O₂.[7] The [¹⁵O]O₂ binds to hemoglobin, is transported to the brain, and diffuses into the tissue where it is metabolized to [¹⁵O]H₂O.
-
Dynamic PET Imaging: A dynamic PET scan is acquired during and after [¹⁵O]O₂ inhalation to measure the total radioactivity in the brain.
-
Arterial Blood Sampling: Arterial blood is sampled to measure the concentrations of both [¹⁵O]O₂ and the metabolically produced [¹⁵O]H₂O.
-
Calculation: By combining the data from the [¹⁵O]H₂O and [¹⁵O]O₂ scans, along with a measurement of cerebral blood volume (often obtained with [¹⁵O]CO), the oxygen extraction fraction (OEF) and CMRO₂ can be calculated.[18]
The ability to quantitatively measure blood flow and oxygen metabolism provides unparalleled insights into the pathophysiology of diseases such as stroke, dementia, and cancer, and is a powerful tool for assessing the pharmacodynamic effects of novel therapeutics on tissue physiology.
References
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- 2. Oxygen-15 | 13982-43-9 | Benchchem [benchchem.com]
- 3. Oxygen-15 labelled water - Wikipedia [en.wikipedia.org]
- 4. lnhb.fr [lnhb.fr]
- 5. Oxygen 15 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 6. Current methodology for oxygen-15 production for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated PET/MRI scanner with oxygen-15 labeled gases for quantification of cerebral blood flow, cerebral blood volume, cerebral oxygen extraction fraction and cerebral metabolic rate of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral Blood Flow Measurement with Oxygen-15 Water Positron Emission Tomography | Radiology Key [radiologykey.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Production of 15O for Medical Applications via the 16O(γ,n)15O Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frugal and Translatable [15O]O2 Production for Human Inhalation with Direct Delivery from the Cyclotron to a Hybrid PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Pharmaceutical preparation of oxygen-15 labelled molecular oxygen and carbon monoxide gasses in a hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. jnm.snmjournals.org [jnm.snmjournals.org]
